2,6-difluoro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide
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Overview
Description
2,6-difluoro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide is a complex organic compound that features a combination of fluorinated benzene, sulfonamide, and tetrahydroisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the fluorine atoms. One common method involves the reaction of 2,6-difluorobenzenesulfonyl chloride with an appropriate amine derivative under basic conditions to form the sulfonamide bond. The tetrahydroisoquinoline moiety can be introduced through a subsequent coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide or other functional groups within the molecule.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: The compound’s potential bioactivity could be explored for the development of new pharmaceuticals, particularly those targeting specific pathways or diseases.
Industry: It may find applications in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzenesulfonamide: Shares the sulfonamide and fluorinated benzene moieties but lacks the tetrahydroisoquinoline group.
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: Contains a fluorinated benzene ring and a sulfonamide group but differs in the other substituents.
Uniqueness
2,6-difluoro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both fluorine atoms and the tetrahydroisoquinoline moiety can enhance its reactivity and potential bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2S/c20-17-8-5-9-18(21)19(17)26(24,25)22-11-3-4-12-23-13-10-15-6-1-2-7-16(15)14-23/h1-2,5-9,22H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEDPPDUTXLNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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